molecular formula C5H7InO2+2 B8103069 indium(3+);(Z)-4-oxopent-2-en-2-olate

indium(3+);(Z)-4-oxopent-2-en-2-olate

Cat. No.: B8103069
M. Wt: 213.93 g/mol
InChI Key: WTHBFVWXIBEONW-LNKPDPKZSA-M
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Description

Indium(3+);(Z)-4-oxopent-2-en-2-olate is a coordination compound where indium is in the +3 oxidation state, complexed with the ligand (Z)-4-oxopent-2-en-2-olate. Indium is a metal in Group 13 of the periodic table, known for its low melting point and malleability. The ligand (Z)-4-oxopent-2-en-2-olate is an organic molecule with a keto-enol tautomerism, providing a stable chelating environment for the indium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of indium salts with the ligand under controlled conditions. One common method is to dissolve indium(III) chloride in a suitable solvent, such as ethanol, and then add the ligand (Z)-4-oxopent-2-en-2-olate. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of indium(3+);(Z)-4-oxopent-2-olate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the starting materials and the control of reaction parameters are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

Indium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while reduction could produce indium(I) complexes. Substitution reactions result in new indium complexes with different ligands .

Scientific Research Applications

Indium(3+);(Z)-4-oxopent-2-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which indium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the indium ion with various molecular targets. In biological systems, indium can bind to proteins and enzymes, altering their function. The ligand (Z)-4-oxopent-2-en-2-olate can also participate in hydrogen bonding and other interactions, stabilizing the complex and enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indium(3+);(Z)-4-oxopent-2-en-2-olate is unique due to the specific properties imparted by the (Z)-4-oxopent-2-en-2-olate ligand. This ligand provides a stable chelating environment, enhancing the stability and reactivity of the indium complex. Additionally, the keto-enol tautomerism of the ligand can influence the chemical behavior of the complex, making it distinct from other indium compounds .

Properties

IUPAC Name

indium(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.In/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHBFVWXIBEONW-LNKPDPKZSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[In+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7InO2+2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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